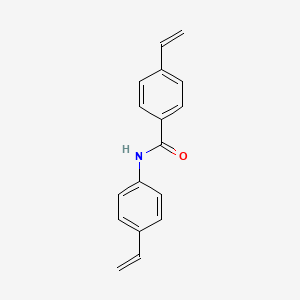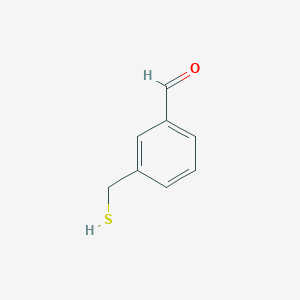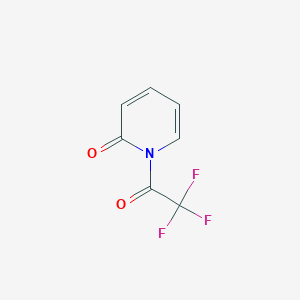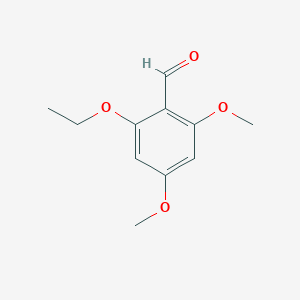
2-Ethoxy-4,6-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,6-dimethoxybenzaldehyde typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields alcohol derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: 2-Ethoxy-4,6-dimethoxybenzoic acid.
Reduction: 2-Ethoxy-4,6-dimethoxybenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Ethoxy-4,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. The ethoxy and methoxy groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or scavenging free radicals.
Comparación Con Compuestos Similares
2,4-Dimethoxybenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2,6-Dimethoxybenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Ethoxy-3,5-dimethoxybenzaldehyde: Another isomer with distinct chemical properties.
Uniqueness: 2-Ethoxy-4,6-dimethoxybenzaldehyde is unique due to the specific positioning of its ethoxy and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
385802-41-5 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-ethoxy-4,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-4-15-11-6-8(13-2)5-10(14-3)9(11)7-12/h5-7H,4H2,1-3H3 |
Clave InChI |
HMJPUFNPJDHAOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


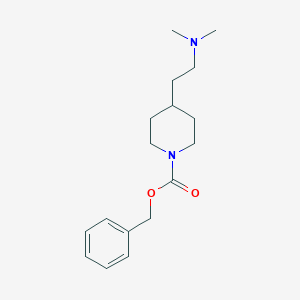
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)

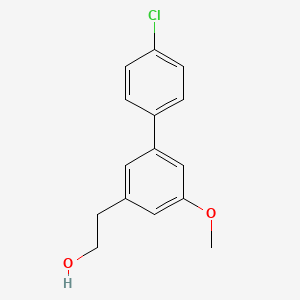
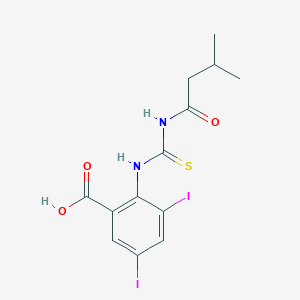
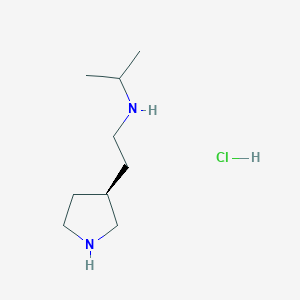

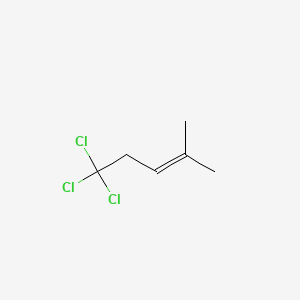
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
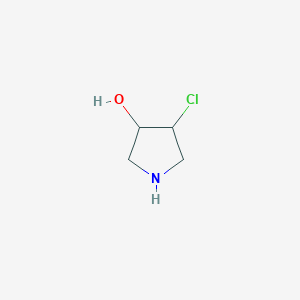
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
